N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-5-3-4-6-9(8)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTVSNHULJULLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with 2-(trifluoromethyl)benzamide under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Condensation Reactions: It can act as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification: It facilitates the esterification of carboxylic acids with alcohols.
Amide Coupling: It is commonly used for amide coupling reactions, particularly in peptide synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions typically occur under mild conditions, often in the presence of solvents like tetrahydrofuran or protic solvents .
Major Products Formed
The major products formed from these reactions include amides, esters, and other carboxylic derivatives .
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Organic Synthesis: It is used as a coupling reagent in the synthesis of peptides and other amides.
Medicinal Chemistry: Its ability to facilitate amide bond formation makes it valuable in the synthesis of pharmaceutical compounds.
Materials Science: It is used in the preparation of functional materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The molecular targets and pathways involved are primarily related to the activation and subsequent reaction of carboxylic acids.
Comparison with Similar Compounds
Key Structural Differences :
- Triazine Substitution: The target compound’s 4,6-dimethoxy groups contrast with prosulfuron’s 4-methoxy-6-methyl and triflusulfuron’s 4-dimethylamino-6-trifluoroethoxy groups. Methoxy groups may reduce metabolic degradation compared to methyl or amino substituents .
- Benzamide vs.
Functional Comparisons
- Bioactivity : Diflubenzuron’s benzoylurea structure disrupts insect chitin synthesis, while the target compound’s trifluoromethylbenzamide moiety could enhance binding to fungal or plant-specific enzymes.
- Selectivity : The 1,3,5-triazine core in sulfonylureas confers selectivity for ALS in weeds over crops. The target compound’s dimethoxy-triazine may offer unique selectivity profiles, though empirical data are lacking.
- Stability: Trifluoromethyl groups (as in the target compound and diflufenican ) resist oxidative degradation, extending environmental half-life compared to non-fluorinated analogs.
Research Findings and Data Gaps
- Patent Context : lists benzamide derivatives with thioether-linked heterocycles (e.g., thiazole, isoxazole) for anticancer or antiviral use. The target compound’s triazine-methyl group may similarly enhance cellular uptake or target engagement .
- Pesticide Precedents : Compounds like prosulfuron and triflusulfuron-methyl () demonstrate that triazine-linked sulfonylureas achieve herbicidal activity at application rates as low as 10–40 g/ha. The target compound’s benzamide scaffold may require higher doses but offer broader-spectrum efficacy .
Critical Data Gaps :
- No direct efficacy or toxicity data for the target compound are available in the provided evidence.
- Mode of action, metabolic pathways, and ecotoxicological profiles remain uncharacterized.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide is a compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biochemical properties, mechanisms of action, and applications in various scientific domains.
The molecular formula for this compound is . The compound features a triazine ring that is known for its reactivity in various chemical transformations.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. It may exert its effects through:
- Enzyme Inhibition/Activation : The triazine structure allows for interactions with enzymes, potentially inhibiting or activating specific pathways.
- Gene Expression Modulation : Changes in gene expression profiles have been observed in response to treatments with triazine derivatives.
Biological Activities
Research has indicated several biological activities associated with triazine derivatives:
- Antiviral Properties : Some studies suggest that compounds containing triazine rings exhibit antiviral activity by disrupting viral replication processes .
- Antibacterial Activity : Triazine derivatives have shown promise as antibacterial agents against various strains of bacteria .
Case Studies
- Antiviral Activity : A study highlighted the effectiveness of triazine derivatives in inhibiting viral replication in cell cultures. The compound demonstrated significant activity at concentrations as low as 0.20 μM against specific viral strains .
- Antibacterial Efficacy : In another investigation, the antibacterial properties were assessed using the dilution method against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a higher potency compared to standard antibiotics .
Data Table: Biological Activities of Triazine Derivatives
| Activity Type | Observed Effect | Concentration (μM) | Reference |
|---|---|---|---|
| Antiviral | Significant inhibition | 0.20 - 0.35 | |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Varies |
Applications in Research
This compound has diverse applications:
- Peptide Synthesis : It serves as a coupling reagent in peptide synthesis due to its efficiency in activating carboxylic acids.
- Pharmaceutical Development : The compound's ability to modify biological pathways makes it a candidate for developing new therapeutic agents targeting various diseases.
Q & A
Q. What are the standard synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide, and what methodological considerations are critical?
The synthesis typically involves a multi-step amidation reaction. Key steps include:
- Amidation : Reacting 2-(trifluoromethyl)benzoyl chloride with a triazinylmethylamine derivative under anhydrous conditions.
- Triazine Functionalization : Introducing methoxy groups to the triazine ring via nucleophilic substitution, often using methanol and a base like potassium carbonate .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
Q. Critical Parameters :
Q. Table 1: Comparison of Synthetic Methods
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical Techniques :
- HPLC : Used to assess purity (>98% is typical for biological assays), with a C18 column and acetonitrile/water mobile phase .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and triazine methoxy signals (δ ~3.8–4.0 ppm in ¹H) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₄F₃N₃O₃: 366.09) .
Key Challenge : Overlapping NMR signals from the triazine and benzamide moieties may require 2D NMR (e.g., HSQC) for unambiguous assignment .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
Primary Assays :
- Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ determination) due to the compound’s potential as a triazine-based inhibitor .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .
- Solubility : Measure in PBS or DMSO to guide dosing in cell-based studies .
Note : Include a positive control (e.g., staurosporine for kinase assays) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the amidation step?
Strategies :
- Catalyst Screening : Test coupling agents like HATU or EDC/HOBt to enhance efficiency .
- Solvent Optimization : Compare DMF, THF, and dichloromethane for solubility and reaction rate .
- Temperature Gradient : Perform reactions at 50°C, 70°C, and 90°C to identify ideal conditions.
Data-Driven Example :
A study found that using HATU in DMF increased yields from 60% to 82% compared to EDC .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or MS) when characterizing byproducts?
Approach :
- Byproduct Isolation : Use preparative TLC to separate impurities and analyze them via LC-MS .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values for suspected structures .
- Isotopic Labeling : Introduce ¹³C labels at critical positions to track signal origins.
Case Study : A 2024 study identified a common byproduct (hydrolyzed triazine ring) via ¹H NMR (δ 5.2 ppm, broad singlet for NH₂) and confirmed it through MS/MS fragmentation .
Q. What experimental strategies validate the compound’s interaction with target enzymes or receptors?
Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K_D) with immobilized protein targets .
- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., kinase) to identify binding motifs .
- Mutagenesis : Engineer mutations in the target protein’s active site to assess binding dependency.
Example : SPR data revealed a K_D of 12 nM for the compound with EGFR kinase, suggesting high affinity .
Q. Table 2: Biological Activity Data
| Assay Type | Target | Result (IC₅₀ or K_D) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 12 nM | |
| Cytotoxicity (MTT) | HeLa Cells | 48 μM | |
| Solubility (PBS, pH 7.4) | - | 0.12 mg/mL |
Q. Guidance for Contradictory Data :
- Reproducibility : Cross-validate results using independent synthetic batches.
- Contextual Factors : Note variations in assay conditions (e.g., buffer pH, cell passage number) that may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
